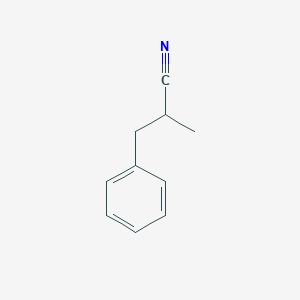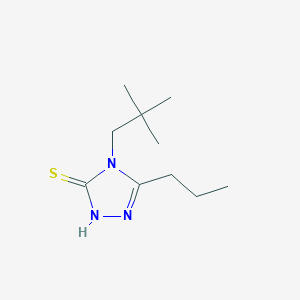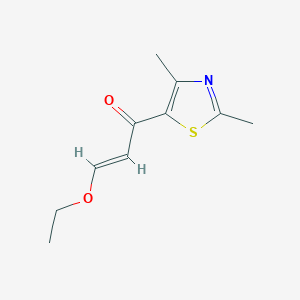
Phosphonic acid, (2-oxopentyl)-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of phosphonic acid, (2-oxopentyl)-, dimethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-oxopentyl bromide with dimethyl phosphite under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphonic acid, (2-oxopentyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphonic acid, (2-oxopentyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, (2-oxopentyl)-, dimethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Phosphonic acid, (2-oxopentyl)-, dimethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (4,4-dimethyl-2-oxopentyl)-, dimethyl ester: This compound has a similar structure but with additional methyl groups, which can affect its chemical properties and reactivity.
Dimethyl (2-oxopentyl)phosphonate: Another closely related compound with similar applications and reactivity.
Properties
CAS No. |
65921-74-6 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
1-dimethoxyphosphorylpentan-2-one |
InChI |
InChI=1S/C7H15O4P/c1-4-5-7(8)6-12(9,10-2)11-3/h4-6H2,1-3H3 |
InChI Key |
OQXQVUGMNUESFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)





![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)
![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)



![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)

